AcAsp-Glu-Dif-Glu-Cha-Cys
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Overview
Description
Preparation Methods
The synthesis of AcAsp-Glu-Dif-Glu-Cha-Cys involves multiple steps, including the coupling of amino acids and the formation of peptide bonds. The synthetic route typically starts with the protection of functional groups, followed by the sequential addition of amino acids. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation . Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques to ensure high purity and yield.
Chemical Reactions Analysis
AcAsp-Glu-Dif-Glu-Cha-Cys undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AcAsp-Glu-Dif-Glu-Cha-Cys has been extensively studied for its applications in scientific research. In chemistry, it is used as a model compound to study peptide synthesis and reactions. In biology and medicine, it is investigated for its potential as a therapeutic agent against hepatitis C virus . The compound’s ability to inhibit the NS3 protease makes it a valuable tool in antiviral research .
Mechanism of Action
The mechanism of action of AcAsp-Glu-Dif-Glu-Cha-Cys involves the inhibition of the hepatitis C virus NS3 protease. This enzyme is essential for the replication of the virus, and its inhibition disrupts the viral life cycle. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The molecular targets and pathways involved include the NS3 protease and related viral replication machinery .
Comparison with Similar Compounds
AcAsp-Glu-Dif-Glu-Cha-Cys can be compared with other similar compounds, such as other NS3 protease inhibitors. Similar compounds include boceprevir and telaprevir, which also target the NS3 protease but differ in their chemical structures and binding affinities . This compound is unique due to its specific amino acid sequence and the presence of the difluoromethyl group, which enhances its binding affinity and inhibitory activity .
Properties
Molecular Formula |
C43H56N6O14S |
---|---|
Molecular Weight |
913.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H56N6O14S/c1-24(50)44-31(22-35(55)56)41(60)45-29(18-20-34(53)54)39(58)49-37(36(26-13-7-3-8-14-26)27-15-9-4-10-16-27)42(61)46-28(17-19-33(51)52)38(57)47-30(21-25-11-5-2-6-12-25)40(59)48-32(23-64)43(62)63/h3-4,7-10,13-16,25,28-32,36-37,64H,2,5-6,11-12,17-23H2,1H3,(H,44,50)(H,45,60)(H,46,61)(H,47,57)(H,48,59)(H,49,58)(H,51,52)(H,53,54)(H,55,56)(H,62,63)/t28-,29-,30-,31-,32-,37-/m0/s1 |
InChI Key |
UJAUCRPOZPWCGV-XJJOYFJPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3CCCCC3)C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3CCCCC3)C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
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